molecular formula C34H39N3O5 B12789078 Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl- CAS No. 134935-03-8

Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-

Cat. No.: B12789078
CAS No.: 134935-03-8
M. Wt: 569.7 g/mol
InChI Key: USUJYIFLCBEUSX-XAGDYJCDSA-N
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Description

2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The compound is characterized by the presence of a butylamino group at the 2’ position and a 4-methoxytrityl group at the 5’ position, which distinguishes it from its natural counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:

    Protection of the 5’-hydroxyl group: This is achieved by reacting thymidine with 4-methoxytrityl chloride in the presence of a base such as pyridine.

    Introduction of the butylamino group: This step involves the selective activation of the 2’-hydroxyl group, followed by nucleophilic substitution with n-butylamine.

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The butylamino and methoxytrityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could result in a variety of functionalized nucleoside analogs.

Scientific Research Applications

2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound can be used in studies of DNA replication and repair mechanisms.

    Industry: The compound can be used in the production of nucleic acid-based materials and diagnostics.

Mechanism of Action

The mechanism by which 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine exerts its effects involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer therapy.

    3’-Azido-3’-deoxythymidine: An antiviral nucleoside analog used in the treatment of HIV/AIDS.

    2’-Deoxy-5-iodouridine: Used in research related to DNA structure and function.

Uniqueness

2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to the presence of both the butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications.

Properties

CAS No.

134935-03-8

Molecular Formula

C34H39N3O5

Molecular Weight

569.7 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C34H39N3O5/c1-4-5-20-35-30-21-29(42-32(30)37-22-24(2)31(38)36-33(37)39)23-41-34(25-12-8-6-9-13-25,26-14-10-7-11-15-26)27-16-18-28(40-3)19-17-27/h6-19,22,29-30,32,35H,4-5,20-21,23H2,1-3H3,(H,36,38,39)/t29-,30+,32+/m0/s1

InChI Key

USUJYIFLCBEUSX-XAGDYJCDSA-N

Isomeric SMILES

CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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